molecular formula C13H19N3O2 B2479065 N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide CAS No. 1797319-04-0

N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide

Cat. No.: B2479065
CAS No.: 1797319-04-0
M. Wt: 249.314
InChI Key: FJVZHZCYHVKVLK-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structure. It may also include information about the class of compounds it belongs to and its relevance or use in certain fields .


Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the overall yield .


Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and other structural parameters. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry might be used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .


Physical and Chemical Properties Analysis

This involves the study of properties such as melting point, boiling point, solubility, stability, etc. It could also include the compound’s chemical properties like acidity or basicity, reactivity, etc .

Scientific Research Applications

Synthesis and Structural Studies

  • The development of new methods for carbon−sulfur bond formation, as demonstrated in the synthesis of tetrahydro-4-[3-[4-(2-methyl-1H-imidazol-1-yl)phenyl]thio]phenyl-2H-pyran-4-carboxamide, showcases the chemical versatility and potential applications of compounds structurally similar to N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pent-4-enamide in drug synthesis and development (Norris & Leeman, 2008).
  • Microwave-assisted synthesis methods have been developed for tetrazolyl pyrazole amides with potential bacteriocidal, pesticidal, herbicidal, and antimicrobial activities, highlighting the compound's relevance in producing biologically active molecules (Hu, Wang, Zhou, & Xu, 2011).

Analytical Characterization and Isomer Differentiation

  • Detailed analytical characterizations, including chromatographic, spectroscopic, and mass spectrometric analyses, have been performed on similar compounds to this compound. This involves differentiating isomers and identifying by-products, which is crucial for the precise understanding and potential pharmaceutical application of these compounds (McLaughlin et al., 2016).

Potential Pharmaceutical Applications

  • The research on cannabinoids as agonists, specifically N-Methyl-3-(tetrahydro-2H-pyran-4-yl)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamides, indicates a potential application for compounds like this compound in developing drugs with analgesic effects but limited CNS penetration, thus reducing central side effects (Wei et al., 2012).

Synthetic Pathways and Compound Derivatives

  • Innovative synthetic pathways have been explored for similar compounds, showcasing the flexibility and wide range of possible derivatives and applications. This includes the synthesis of complex molecules like SKP2 inhibitors, suggesting potential applications in disrupting protein-protein interactions in cancer and other diseases (Shouksmith et al., 2015).
  • Novel classes of compounds synthesized through methods like 1,3-dipolar cycloaddition and rearrangement indicate the broad synthetic applicability of compounds structurally related to this compound, with potential applications in various pharmaceutical and chemical industries (Liu, Xu, Sun, Lu, & Guo, 2014).

Safety and Hazards

This involves studying the compound’s toxicity, environmental impact, handling precautions, etc .

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]pent-4-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-2-3-4-13(17)15-11-9-14-16(10-11)12-5-7-18-8-6-12/h2,9-10,12H,1,3-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZHZCYHVKVLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NC1=CN(N=C1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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